molecular formula C18H16N2O4 B276918 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one)

2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one)

Cat. No. B276918
M. Wt: 324.3 g/mol
InChI Key: WCJFLPQXCFNBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one), also known as EHDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EHDI belongs to the class of isoindoline alkaloids and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer development. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is also highly selective in its activity, which makes it a useful tool for studying specific enzymes and signaling pathways. However, 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one). One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) involves the reaction of 2,3-dihydro-1H-isoindol-1-one with ethyl chloroacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with phthalic anhydride to yield 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one).

Scientific Research Applications

2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and anti-cancer properties. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-hydroxy-2-[2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C18H16N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8,15,17,21,23H,9-10H2

InChI Key

WCJFLPQXCFNBSY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O

Origin of Product

United States

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